Besifovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Besifovir mechanism of action

Mechanism of Action

Besifovir dipivoxil is an orally administered acyclic nucleotide phosphonate and a prodrug structurally similar to adefovir and tenofovir [1] [2]. Its mechanism involves several key steps to ultimately inhibit HBV replication:

- Intracellular Activation: After administration, this compound dipivoxil is absorbed and taken up by hepatocytes. Inside the cell, it is metabolized into its active form, This compound diphosphate [3]. This active metabolite is a nucleotide analog of triphosphate guanosine (a dGMP analogue) [2].

- Viral Target: The active this compound diphosphate specifically targets and inhibits the HBV polymerase (also known as the reverse transcriptase domain of the P protein) [4] [2] [3]. This enzyme is essential for converting the viral pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) genome.

- Chain Termination: this compound diphosphate competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP). When the viral polymerase incorporates this compound diphosphate into the growing DNA chain instead of dGTP, the structural modifications in the molecule prevent the addition of subsequent nucleotides. This results in premature chain termination, halting the synthesis of the viral DNA strand [3].

- Inhibition of Replication: By terminating DNA synthesis, this compound effectively suppresses the production of new viral genomes within the nucleocapsids, leading to a significant reduction in viral load [4] [3].

For a visual summary of this process, see the diagram below.

Figure 1: The metabolic activation and mechanism of action of this compound, leading to the termination of HBV DNA synthesis.

Resistance Profile and Cross-Resistance Data

Understanding the susceptibility of HBV mutants to antivirals is crucial for treatment selection. The following table summarizes in vitro drug susceptibility data for this compound against various drug-resistant HBV mutants.

Table 1: Susceptibility of Drug-Resistant HBV Mutants to this compound *In Vitro*

| Resistance Profile | Associated Mutations (examples) | Susceptibility to this compound | Potential Clinical Implication |

|---|---|---|---|

| Lamivudine (LMV)-resistant | rtL180M, rtM204V/I [1] | Not Susceptible (Resistant) | Avoid BSV after LMV failure. |

| Entecavir (ETV)-resistant | Various (e.g., with LMV-resistance background) [1] | Partial Resistance | BSV may not be fully effective. |

| Adefovir (ADV)-resistant | rtA181V, rtN236T [1] | Highly Sensitive | BSV is a potential alternative. |

| Tenofovir (TDF/TAF)-resistant | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) [1] | Susceptible | BSV is a potential alternative. |

Pharmacological Profile Summary

This compound's pharmacological characteristics contribute to its efficacy and safety profile.

Table 2: Key Pharmacological and Clinical Attributes of this compound

| Attribute | Description |

|---|---|

| Drug Class | Acyclic nucleotide phosphonate (Nucleotide analogue reverse transcriptase inhibitor) [1] [2]. |

| Status | Approved in South Korea (May 2017) for treatment-naïve chronic hepatitis B [2] [5]. |

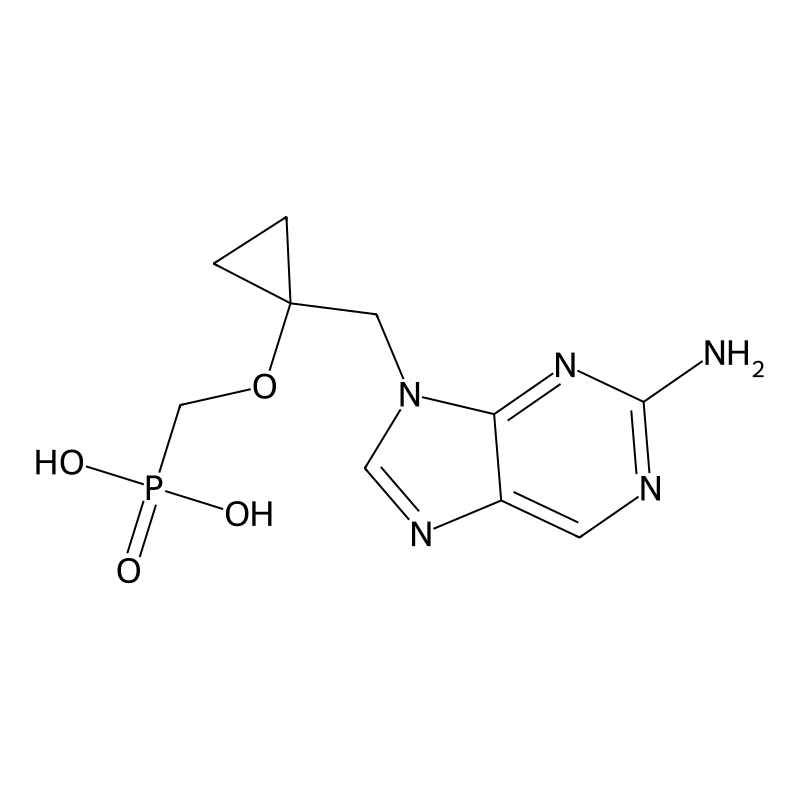

| Chemical Structure | Novel non-cyclic nucleotide phosphorothioate; features a cyclopropyl group in its backbone [2]. |

| Primary Efficacy | Non-inferior to Tenofovir Alafenamide (TAF) in achieving virological response (HBV DNA <20 IU/mL) [5]. |

| Key Safety Advantage | Improved renal and bone safety profile compared to Tenofovir Disoproxil Fumarate (TDF) [5] [6]. |

| Common Side Effect | Carnitine depletion, which is manageable with supplementation [2]. |

Experimental Insights and Research Context

For researchers, key experimental approaches used to characterize this compound include:

- In Vitro Drug Susceptibility Assays: The core methodology for determining the resistance profile involves transfecting a human hepatoma cell line (e.g., Huh7) with replication-competent HBV clones (wild-type or mutant) [1]. After transfection, cells are treated with serial dilutions of this compound and other NAs. Intracellular HBV DNA replication levels are typically quantified 4 days post-transfection using Southern blot analysis, which allows for the visualization of HBV DNA intermediates and accurate quantification of replication levels [1].

- Clinical Trial Endpoints: Pivotal clinical trials for this compound used standard endpoints for CHB therapy. The primary efficacy endpoint is usually virological response (VR), defined as achieving HBV DNA levels below a specific threshold (e.g., <20 IU/mL or <60 IU/mL) as measured by sensitive PCR assays [5]. Key secondary endpoints include biochemical response (normalization of alanine aminotransferase levels), serological response (HBeAg seroclearance), and monitoring for virological breakthrough [5].

The search results available do not provide the specific quantitative kinetic data (such as IC₅₀, CC₅₀, or selectivity indices) from cell-based assays, nor the detailed structural biology data for this compound bound to its target.

References

- 1. Drug Resistant Hep B Mutants Susceptibility to this compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound dipivoxil: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Noninferiority Outcomes of this compound Compared to ... [gutnliver.org]

- 6. This compound dipivoxil maleate: Efficacy & Safety for Hepatitis B [news-medical.net]

Pharmacokinetic Parameters of Besifovir and Metabolites

The table below summarizes key single-dose pharmacokinetic parameters for Besifovir's major metabolites in subjects with normal renal function, based on a study where subjects received a single 150 mg oral dose [1].

| Pharmacokinetic Parameter | LB80331 (Major Metabolite) | LB80317 (Active Metabolite) |

|---|---|---|

| Cmax | 397 ng/mL | Information not specified in sources |

| Tmax | 2.0 hours | Information not specified in sources |

| Half-life (T½) | 3.0 hours | Information not specified in sources |

| AUC | Reported but value not specified in sources | Reported but value not specified in sources |

| Primary Excretion Route | Renal | Renal |

This compound Metabolic Pathway

The following diagram illustrates the metabolic activation and renal excretion pathway of this compound.

Figure 1: Metabolic activation and excretion pathway of this compound.

This compound dipivoxil maleate is an orally administered prodrug [2]. After ingestion, it undergoes rapid hydrolysis in the body to form its major metabolite, LB80331, which is the primary form measured in plasma [3]. LB80331 is then further metabolized into the active form, LB80317, a guanosine nucleotide analog that is phosphorylated to its active triphosphate state within cells [2] [4]. This active metabolite competes with natural nucleotides, incorporates into the viral DNA chain, and causes premature termination, thereby inhibiting the hepatitis B virus (HBV) DNA polymerase/reverse transcriptase [2] [4]. The drug and its metabolites are primarily eliminated via renal excretion [3].

Impact of Renal Function on Pharmacokinetics

Renal function significantly influences the plasma exposure and clearance of this compound's metabolites, as shown in the table below. Data comes from a single-dose (150 mg) study comparing subjects with impaired renal function to those with normal function [1].

| Renal Function Group | LB80331 AUC (Fold Increase vs. Normal) | LB80317 AUC (Fold Increase vs. Normal) | Recommendation |

|---|---|---|---|

| Normal | Baseline (1.0) | Baseline (1.0) | Standard dosing |

| Mild Impairment | 1.5-fold | 1.8-fold | Caution advised |

| Moderate Impairment | 2.5-fold | 3.2-fold | Dosage adjustment suggested |

| Severe Impairment | 4.5-fold | 6.2-fold | Dosage adjustment required |

The increase in plasma exposure (AUC) is accompanied by a corresponding decrease in renal clearance for both metabolites [1]. The ratios of renal clearance to the estimated glomerular filtration rate (eGFR) were consistent across groups, confirming that renal excretion is a major elimination pathway and that dosage adjustment is necessary for patients with moderate to severe renal impairment [1].

Key Experimental Protocols

The data summarized above were derived from specific clinical study designs. Here are the methodologies for the key experiments cited.

Single-Dose PK Study in Subjects with Varying Renal Function [1]

- Objective: To evaluate the effect of renal impairment on the pharmacokinetics of this compound.

- Study Design: An open-label, single-dose, parallel-group clinical study.

- Subjects: Adults with normal renal function and those with mild, moderate, or severe renal impairment.

- Dosing: A single oral dose of 150 mg this compound dipivoxil.

- Sample Collection: Serial blood and urine samples were collected for up to 72 hours after dosing.

- Analysis: Pharmacokinetic parameters (including AUC, Cmax, Tmax, half-life, and renal clearance) for LB80331 and LB80317 were calculated and compared across the different renal function groups.

Long-Term Efficacy and Safety Trial [5]

- Objective: To investigate the long-term efficacy of BSV in reducing hepatocellular carcinoma (HCC) development compared to other antivirals.

- Study Design: A retrospective cohort study.

- Cohort: Treatment-naïve patients with CHB who initiated antiviral therapy (BSV, entecavir, TAF, or TDF) between 2017 and 2022.

- Data Analysis: The incidence and hazard ratio of HCC development were calculated over a median follow-up period of 38.6 months. Statistical analyses included stabilized inverse probability of treatment weighting and propensity score matching to balance baseline characteristics between treatment groups.

Conclusion for Researchers

This compound is a prodrug with a predictable pharmacokinetic profile, characterized by rapid conversion to active metabolites that are primarily cleared renally [3]. Its efficacy in viral suppression is non-inferior to entecavir and tenofovir, with a potentially more favorable impact on HCC risk in some studies and a superior bone and renal safety profile than TDF [5] [6]. The primary consideration for clinicians and developers is the necessity for dose adjustment in patients with moderate to severe renal impairment [1]. The most common adverse event is carnitine depletion, which necessitates concomitant carnitine supplementation during treatment [6] [3].

References

- 1. Influence of Renal Function on the Single-Dose ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Pharmacokinetic evaluation of this compound for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound dipivoxil maleate versus other antivirals in ... [nature.com]

- 6. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

Susceptibility Profile of Besifovir Against HBV Mutants

The table below summarizes the in vitro susceptibility of various drug-resistant HBV mutants to Besifovir, as discovered in recent studies.

| Drug Resistance Profile | Associated Mutations (rt domain) | Susceptibility to this compound | Experimental Fold-Change in EC₅₀ (vs. Wild-Type) | Replication Capacity (vs. Wild-Type) |

|---|---|---|---|---|

| Lamivudine (LMV) Resistant | rtL180M + rtM204V [1] [2] | Resistant [1] [3] | Not Quantified (Resistant in assay) [1] | Not Fully Quantified [1] |

| Entecavir (ETV) Resistant | LAMr mutations + rtT184A, rtS202G, or rtM250V [1] | Partially Resistant [1] [3] | Not Quantified (Partially Resistant in assay) [1] | Varies by clone (e.g., 25.9% for rtL180M+A181C+M204V+M250V) [4] |

| Adefovir (ADV) Resistant | rtN236T [1] | Sensitive [1] [3] | Not Quantified (Sensitive in assay) [1] | Similar to wild-type in susceptibility assays [1] |

| Tenofovir (TDF) Resistant | rtS106C + rtH126Y + rtD134E + rtL269I (CYEI) [1] | Sensitive [1] [3] | Not Quantified (Sensitive in assay) [1] | Not Specified |

Experimental Protocols for Characterizing Resistance

The key experimental workflow for identifying and characterizing this compound-resistant HBV mutants involves genotypic analysis from patient serum followed by phenotypic in vitro drug susceptibility assays [1] [2].

Figure 1: Experimental workflow for identifying and characterizing this compound-resistant HBV, from patient sample to data analysis [1] [2].

Key Protocol Details

- Cell Culture & Transfection: Human hepatoma Huh7 cells are cultured and transfected with wild-type or mutant HBV 1.2mer replicon constructs using Lipofectamine 2000 [1] [2].

- Drug Treatment: Approximately 5 hours post-transfection, culture media is replaced with fresh medium containing serial dilutions of this compound and other NAs (LMV, ETV, ADV, TDF). Drug administration is repeated daily until cell harvesting [1] [2].

- Southern Blot Analysis for HBV Replication:

- Cell Lysis & Nuclease Digestion: Harvested cells are lysed with HEPES buffer containing NP-40. Lysates are treated with DNase I to digest residual transfected plasmid DNA [1] [2].

- Capsid Precipitation & DNA Extraction: Intracellular HBV capsids are precipitated overnight with PEG. Precipitates are treated again with DNase I, then digested with Proteinase K and SDS to release capsid-associated HBV DNA, which is purified by phenol/chloroform extraction and ethanol precipitation [1] [2].

- Detection & Quantification: Purified DNA is separated on an agarose gel, transferred to a nylon membrane, and hybridized with a DIG-labeled HBV full-genome probe. Signals are detected and quantified using a DIG detection kit and imaging software [1] [2].

- ELISA: Culture supernatants are collected to measure HBeAg levels by ELISA, which serves as a control for transfection efficiency and general protein synthesis [1] [2].

Mechanism of Action and Resistance

The diagram below illustrates the mechanism of this compound and how specific mutations confer resistance at the molecular level.

Figure 2: Molecular mechanism of this compound action and resistance conferred by rtL180M and rtM204V mutations [2] [5].

Research Implications and Future Directions

- Clinical Utility: The distinct resistance profile suggests this compound is a viable rescue therapy for patients with ADV-, ETV-, or TDF-resistance, but is not suitable for those with existing LMV-resistant mutations [1] [3].

- Genotypic Screening: Prior to initiating BSV therapy, especially in treatment-experienced patients, screening for the presence of rtL180M and rtM204V mutations is advisable [6].

- Novel Mutations: One study identified a complex mutant with ten RT mutations from a single patient, but confirmed via artificial cloning that rtL180M and rtM204V were the primary drivers of BSV resistance within this complex pattern [2]. This highlights the need for continued surveillance.

References

- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of this compound-Resistant ... [mdpi.com]

- 3. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to ... [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus mutation pattern rtL180M+A181C+M204V ... [pmc.ncbi.nlm.nih.gov]

- 5. Treatment for hepatitis B in patients with drug resistance - Tacke [atm.amegroups.org]

- 6. Hepatitis B virus genotypes and antiviral drug resistance ... [pmc.ncbi.nlm.nih.gov]

Susceptibility of Drug-Resistant HBV Mutants to Besifovir

The table below summarizes quantitative findings from key in vitro drug susceptibility assays. The data indicates that BSV's effectiveness is highly dependent on the resistance profile of the HBV mutant [1] [2].

| HBV Mutant Type | Associated Primary Mutations | Susceptibility to Besifovir (BSV) | Key Findings and Implications |

|---|---|---|---|

| Lamivudine (LMV)-Resistant | rtL180M, rtM204V/I | Not Susceptible (Resistant) | BSV shows cross-resistance with these classic LMV-resistant mutations [1] [3]. |

| Entecavir (ETV)-Resistant | Multiple, often including rtL180M + rtM204V/I with additional changes (e.g., rtS202G, rtM250V) | Partially Resistant | Clones showed reduced susceptibility, likely due to shared resistance mutations with LMV [1]. |

| Adefovir (ADV)-Resistant | rtN236T, rtA181V/T | Highly Sensitive | ADV-resistant mutants remain fully susceptible to BSV, indicating a lack of cross-resistance [1]. |

| Tenofovir (TDF/TAF)-Resistant | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) | Susceptible | Mutants with primary tenofovir resistance mutations remained sensitive to BSV in vitro [1]. |

Detailed Experimental Protocols

The core data on BSV susceptibility is primarily derived from cell-based Southern blot analysis, a standard method for quantifying HBV replication intermediates. The workflow for these key experiments is as follows:

Experimental workflow for this compound susceptibility assays [1] [3]

Protocol Deep Dive: Southern Blot Analysis for HBV Replication

This is a critical, multi-step process for isolating and detecting newly synthesized HBV DNA within cells, which reflects the drug's ability to inhibit viral replication [1] [3] [4].

- Cell Lysis and Nuclease Digestion: Transfected Huh7 cells are lysed with a mild HEPES-based buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40). The lysate is treated with DNase I (e.g., 10 units in a buffer with CaCl₂ and MgCl₂) at 37°C for several hours to digest the residual transfected plasmid DNA, ensuring only encapsidated HBV DNA is analyzed.

- Viral Capsid Precipitation: Intracellular HBV capsids are precipitated from the nuclease-treated lysate using 7.4% Polyethylene Glycol (PEG) 8000 and incubated overnight at 4°C.

- Secondary Digestion and DNA Extraction: The PEG pellet is resuspended and subjected to a second round of DNase I digestion to eliminate any remaining plasmid DNA. The viral capsids are then digested with Proteinase K (240 µg/mL) in the presence of 0.5% SDS at 37°C for 2 hours to release the core-associated HBV DNA. The DNA is purified by standard phenol/chloroform/isoamyl alcohol (25:24:1) extraction and ethanol precipitation.

- Detection and Quantification: The purified DNA is separated on a 1% agarose gel, transferred to a nylon membrane, and hybridized with a DIG-labeled probe targeting the whole HBV genome. HBV DNA intermediates are detected using a chemiluminescent system and visualized. The replication level is quantified using densitometry software (e.g., Multi-Gauge V3.2), and the inhibitory concentration (IC50) of this compound is determined.

Mechanism and Characterization of this compound Resistance

Although BSV has a high genetic barrier to resistance, the first case of virological breakthrough was reported in a patient after 64 weeks of BSV monotherapy. Cloning and sequencing of the HBV reverse transcriptase (RT) domain from the patient's serum identified a complex mutant pattern [3].

The diagram below illustrates the investigative process for identifying the specific mutations responsible for BSV resistance.

Workflow for characterizing this compound-resistant HBV [3]

Through the systematic testing of artificial clones, researchers pinpointed that the rtL180M (M) and rtM204V (V) mutations, which are well-known for conferring resistance to Lamivudine, were sufficient to cause resistance to this compound. This indicates a clear cross-resistance profile between these two antivirals [3].

Key Takeaways for Research and Development

- Strategic Use in Rescue Therapy: In vitro evidence suggests BSV is a strong candidate for patients harboring ADV-resistant or TDF-resistant HBV mutants [1]. Its utility against ETV-resistant mutants is partial and likely depends on the specific mutation pattern.

- Avoid in LMV-Resistant Settings: BSV should not be used as a rescue therapy for patients with known or suspected Lamivudine-resistant mutations (rtL180M/M204V/I), due to cross-resistance [1] [3].

- Clinical Safety Profile: Beyond resistance, a key driver for BSV's development is its improved safety. Recent clinical studies confirm that switching from TDF to BSV maintains virologic suppression while significantly improving markers of renal function and bone mineral density [5] [6] [7].

References

- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to ... [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound-Resistant ... [mdpi.com]

- 4. Introduction and Sequencing of Patient-isolated HBV RT ... [en.bio-protocol.org]

- 5. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 6. Study Finds this compound a Safer Alternative to Tenofovir for ... [contagionlive.com]

- 7. Antiviral this compound may be a safer alternative for long-term ... [medicalxpress.com]

Carnitine Depletion & Supplementation with Besifovir

The core quantitative data on L-carnitine depletion and its management in patients taking Besifovir (BSV) is summarized in the table below.

| Aspect | Summary of Findings from Literature |

|---|---|

| Prevalence of Depletion | Described as affecting almost all patients on this compound, making supplementation a requirement. [1] |

| Proposed Mechanism | BSV is an acyclic nucleotide phosphonate. It is hypothesized that it may compete with endogenous carnitine for renal tubular reabsorption via the organic cation transporter 2 (OCT2), leading to increased urinary excretion and subsequent depletion. [1] |

| Standard Supplementation Dose | 150 mg of BSV is co-administered with 660 mg of L-carnitine as the standard clinical regimen to prevent deficiency. [2] [3] |

| Monitoring Parameters | Serum carnitine levels are monitored as part of safety assessments in clinical studies. [2] |

Proposed Mechanism of Carnitine Depletion

The following diagram illustrates the hypothesized mechanism of this compound-induced L-carnitine depletion, based on the available information.

Research and Management Considerations

For a research and development audience, the following points are critical:

- Universal and Proactive Management: L-carnitine supplementation is not a corrective but a proactive, mandatory co-therapy with this compound. This is a distinctive feature of its pharmacokinetic and safety profile compared to other nucleos(t)ide analogs [1] [2].

- Safety Reversal: Clinical evidence suggests that the adverse effects of long-term TDF (tenofovir disoproxil fumarate) on bone and renal metrics may be reversible after switching to BSV with carnitine supplementation [2] [3]. This positions BSV as a potential option for patients facing toxicity from other antivirals.

- Efficacy Unaffected: The co-administration of L-carnitine does not interfere with the potent antiviral efficacy of this compound, which has been shown to be non-inferior to tenofovir and entecavir in suppressing HBV DNA [1] [2] [4].

References

- 1. Pharmacokinetic evaluation of this compound for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 2. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound dipivoxil maleate offers comparable efficacy and ... [news-medical.net]

- 4. Noninferiority Outcomes of this compound Compared to ... [gutnliver.org]

Besifovir clinical trial phase 3 results

Core Phase 3 Efficacy & Safety Results

This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1] [2] [3].

| Parameter | BSV Group (BSV-BSV) | TDF Group (TDF-BSV) | Statistical Significance (P-value) |

|---|---|---|---|

| Virologic Response (HBV DNA <69 IU/mL) at Week 48 [3] | Comparable to TDF | Comparator | Met non-inferiority criteria |

| Virologic Response (HBV DNA <69 IU/mL) at Week 144 [1] [2] | 87.7% (71/81) | 92.1% (70/76) | P = 0.36 |

| Complete Virologic Response (HBV DNA <20 IU/mL) at Week 144 [2] | 80.3% (65/81) | 85.5% (65/76) | P = 0.38 |

| ALT Normalization Rate at Week 144 [1] | Similar between groups | Similar between groups | Not Significant |

| HBeAg Seroconversion at Week 144 [1] | Similar between groups | Similar between groups | Not Significant |

| Drug-Resistant Mutations [1] | None observed | Not applicable | |

| Bone Mineral Density (BMD) Change [1] [2] | Well-preserved | Significantly improved after switching to BSV | |

| Renal Function (eGFR) Change [1] [2] | Well-preserved | Significantly improved after switching to BSV |

Detailed Experimental Protocols

For researchers, the key methodological details of the phase 3 trial are as follows:

Study Design: The initial phase was a randomized, multicenter, double-blind, active-controlled noninferiority trial conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3]. This was followed by an open-label extensional study in which all patients received BSV for an additional 96 weeks (total 144 weeks) [1] [2].

Patient Population: The study enrolled treatment-naïve adults with CHB. Key inclusion criteria were HBsAg positivity for at least 6 months and elevated HBV DNA levels: >17,241 IU/mL for HBeAg-positive patients and >1,724 IU/mL for HBeAg-negative patients [2].

Dosing Regimen: Patients in the BSV group received BSV 150 mg once daily, co-administered with L-carnitine 660 mg to prevent carnitine depletion. The TDF group received TDF 300 mg once daily [2] [3].

Primary Endpoint Assessment: The primary efficacy endpoint was the proportion of patients achieving a virological response (HBV DNA <69 IU/mL) at week 48 [2] [3]. HBV DNA levels were quantified every 12 weeks using the COBAS AmpliPrep/COBAS TaqMan test (lower limit of detection: 20 IU/mL) [2].

Safety Monitoring: Safety assessments included [2] [3]:

- Bone Safety: Serial measurements of bone mineral density (BMD) at the hip and spine using dual-energy X-ray absorptiometry (DEXA).

- Renal Safety: Serial monitoring of estimated glomerular filtration rate (eGFR) and other renal parameters.

The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.

Long-Term Outcomes and Real-World Evidence

Subsequent research has reinforced the phase 3 findings:

- Hepatocellular Carcinoma (HCC) Risk: A large 2025 retrospective cohort study showed that BSV users had a significantly lower incidence of HCC compared to entecavir (ETV) and TDF users, and a similar incidence to TAF users, over a median follow-up of 38.6 months [4].

- Switching from Long-Term TDF: A phase 4 trial demonstrated that patients with virologic suppression on long-term TDF could safely switch to BSV. After 48 weeks, 100% of patients who switched to BSV maintained virologic response, while also showing significant improvement in hip and spine bone mineral density and stable renal function compared to those who continued TDF [5] [6] [7].

References

- 1. Besifovir Dipivoxil Maleate 144-Week Treatment of Chronic ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Dipivoxil Maleate 144-Week Treatment of Chronic ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound Dipivoxil Maleate ... [sciencedirect.com]

- 4. This compound dipivoxil maleate versus other antivirals in ... [nature.com]

- 5. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral this compound may be a safer alternative for long-term ... [medicalxpress.com]

- 7. Study Finds this compound a Safer Alternative to Tenofovir for ... [contagionlive.com]

Quantitative Data on Histologic and Clinical Outcomes

The table below summarizes key efficacy and safety findings from clinical studies on BSV.

| Study Parameter | BSV Group Results | Comparative Group (TDF/ETV/TAF) Results | Study Context & Citation |

|---|---|---|---|

| Histologic Response Rate | 77.8% | TDF: 36.4% (P=0.048) | 48-week treatment; paired biopsy study [1] |

| Patients with Ishak Fibrosis Score ≥3 | Decreased from 77.7% to 55.5% | TDF: Decreased from 72.7% to 45.4% | 48-week treatment [1] |

| HCC Incidence (in treatment-naïve patients) | 4.3 per 1000 person-years | TAF: 9.2; ETV: 12.5; TDF: 12.3 per 1000 person-years | Retrospective cohort study; median 38.6-month follow-up [2] |

| Virologic Response (HBV DNA <20 IU/mL) | 100% (after switching from TDF) | TDF: 98.5% | 48-week randomized trial in virologically suppressed patients [3] |

| Renal Safety (Mean eGFR change) | +1.67% | TDF: -1.24% | 48-week trial; switch from long-term TDF [3] |

Detailed Experimental Protocols

Understanding the methodology behind this data is crucial for evaluation and replication.

Protocol 1: Liver Histologic Evaluation and cccDNA Quantification (from [1])

This subset of a phase 3 trial evaluated the direct impact of BSV on liver tissue.

- Patient Population: Treatment-naïve adults with CHB.

- Study Design: Randomized, active-controlled (BSV vs. TDF), with paired liver biopsies at baseline and week 48.

- Key Procedures:

- Liver Biopsy & Histology: Liver tissue samples were obtained percutaneously. Histologic activity was scored using the modified Histologic Activity Index (HAI), and fibrosis was staged using the Ishak fibrosis score.

- Histologic Response Definition: A reduction of ≥2 points in the modified HAI score without any worsening of fibrosis.

- cccDNA Quantification: Intrahepatic cccDNA was extracted from biopsy samples and quantified using a validated polymerase chain reaction (PCR)-based method.

The following diagram illustrates the experimental workflow for this histologic evaluation study:

ⓘ Experimental workflow for evaluating BSV's histologic impact and cccDNA reduction.

Protocol 2: HCC Risk Assessment Study (from [2])

This retrospective study compared the long-term risk of HCC development in treatment-naïve patients initiating different antivirals.

- Patient Population: 2,889 treatment-naïve CHB patients started on BSV, ETV, TAF, or TDF between 2017-2022.

- Study Design & Analysis: Retrospective cohort study employing multiple statistical techniques to minimize bias:

- Stabilized Inverse Probability of Treatment Weighting (IPTW): Balances baseline characteristics across treatment groups.

- Propensity Score Matching (PSM): Creates matched pairs of patients from different groups for direct comparison.

- Primary Endpoint: Incidence of Hepatocellular Carcinoma (HCC), identified through medical records and imaging.

- Statistical Analysis: Cox proportional hazards models were used to calculate hazard ratios (HR) after IPTW and PSM.

Proposed Mechanism of Action Linking BSV to Histologic Improvement

BSV is an oral acyclic nucleotide phosphonate that potently suppresses HBV replication by targeting the viral reverse transcriptase [2]. The observed histologic improvement is likely a downstream effect of profound and sustained viral suppression through the following interconnected mechanisms:

ⓘ Proposed pathway from BSV's antiviral action to histological improvement and reduced HCC risk.

- Viral Suppression: BSV's primary action is to potently inhibit HBV replication, leading to a significant reduction in serum HBV DNA levels [3].

- cccDNA Reduction: The phase 3 trial demonstrated that BSV significantly reduces the level of intrahepatic covalently closed circular DNA (cccDNA), the stable template for viral replication that persists in the nucleus of hepatocytes [1]. Reducing this reservoir is a key step in controlling the infection.

- Resolution of Necroinflammation: By suppressing viral replication and antigens, BSV mitigates the chronic immune-mediated attack on infected liver cells. This leads to a resolution of necroinflammation (hepatocyte death and inflammation), which is directly measured by an improved HAI score [1].

- Fibrosis Regression: With the driver of liver injury subdued, the liver's repair mechanisms can prevail, leading to the observed regression of fibrosis in some patients [1].

- HCC Risk Reduction: The cumulative effect of histologic improvement—reduced necroinflammation and fibrosis—is a lower risk of progressing to cirrhosis and ultimately, hepatocellular carcinoma (HCC) [2].

Safety Profile and Switching Considerations

BSV shows a differentiated safety profile, particularly regarding renal and bone health, which is a recognized concern with long-term TDF use [4].

- Renal and Bone Safety: Clinical trials consistently show that BSV has a superior bone and renal safety profile compared to TDF. Patients switching from long-term TDF to BSV showed improved estimated glomerular filtration rate (eGFR) and significant increases in hip and spine bone mineral density (BMD) [3].

- Carnitine Supplementation: BSV therapy requires concomitant supplementation with L-carnitine (660 mg), as the drug can cause a reversible reduction in serum carnitine levels. This is a standard and managed aspect of the treatment regimen [3].

References

- 1. Besifovir therapy improves hepatic histology and reduces ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dipivoxil maleate versus other antivirals in ... [nature.com]

- 3. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound dipivoxil maleate offers comparable efficacy and ... [news-medical.net]

Besifovir dosing protocol L-carnitine supplementation

Besifovir Dosing and L-Carnitine Protocol

The standard clinical dosing regimen for this compound is as follows:

- This compound dipivoxil maleate: 150 mg, once daily [1].

- L-carnitine (as supplementation): 660 mg, once daily [1].

This combination is administered orally, and the co-administration of L-carnitine is mandatory to counteract the carnitine depletion caused by BSV, which affects almost all patients [2] [3].

Efficacy and Safety Data Summary

Long-term clinical trials over 144 weeks demonstrate that BSV provides potent viral suppression and has a favorable safety profile concerning renal function and bone density.

The table below summarizes key efficacy and safety outcomes from long-term extension studies:

| Outcome Measure | BSV-BSV (144 weeks) | TDF → BSV (48 wks TDF + 96 wks BSV) | References |

|---|---|---|---|

| Virologic Response (HBV DNA < 69 IU/mL) | 87.7% | 92.1% | [1] |

| Virologic Response (HBV DNA < 20 IU/mL) | 80.3% | 85.5% | [1] |

| Renal Function (eGFR) | Well-preserved | Improved after switching from TDF | [1] |

| Bone Mineral Density (BMD) | Well-preserved | Improved after switching from TDF | [1] |

| Drug-Resistant Mutations | None reported | None reported | [1] |

Additional real-world studies confirm BSV's efficacy and safety. A 2025 study reported that switching from TDF to BSV for 48 weeks led to 100% virologic response in the BSV group, with no antiviral resistance observed. Furthermore, patients switching to BSV showed a significant improvement in estimated glomerular filtration rate (eGFR) and increased hip and spine bone density compared to those remaining on TDF [4].

Detailed Experimental Protocol for Clinical Trials

For researchers designing clinical trials, the following methodology outlines the core elements of a BSV protocol.

1. Study Population (Key Inclusion/Exclusion Criteria)

- Inclusion: Adult patients (e.g., ≥20 years) with chronic HBsAg positivity (>6 months), elevated HBV DNA levels (e.g., >17,241 IU/mL for HBeAg-positive; >1,724 IU/mL for HBeAg-negative), and compensated liver disease [1].

- Exclusion: Typically includes concurrent other liver diseases (e.g., hepatitis C, D), HIV co-infection, history of hepatic decompensation, hepatocellular carcinoma (HCC), significant renal impairment, or use of other nephrotoxic drugs [3] [1].

2. Efficacy and Safety Laboratory Assessments

The schedule and methods for data collection are critical for consistency. The following workflow visualizes the key assessment points in a long-term trial design:

Virologic Response:

Biochemical and Serologic Response:

- Parameters: Alanine aminotransferase (ALT) normalization, HBeAg seroconversion, HBsAg loss/seroconversion [1].

- Frequency: Assessed at regular intervals (e.g., every 12-24 weeks).

Safety Monitoring:

- Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR) [1].

- Bone Health: Bone mineral density (BMD) measured by DEXA scan at hip and spine [1].

- Carnitine Levels: Plasma carnitine levels can be monitored.

- General Safety: Adverse event recording, physical examinations, standard hematology, and chemistry panels.

- Frequency: eGFR and standard labs at 12-week intervals; BMD annually or at key timepoints (e.g., baseline, week 48, week 144) [1].

3. Data Analysis Plan

- Primary Analysis Sets: Use both Full Analysis Set (FAS) for intent-to-treat analysis and Per-Protocol Set (PPS) [1].

- Statistical Testing: Employ independent t-tests, Wilcoxon rank-sum tests for continuous variables, and chi-square or Fisher's exact tests for categorical variables to compare outcomes between groups [1].

Mechanism of Action and L-Carnitine Necessity

The requirement for L-carnitine co-administration is rooted in the distinct pharmacokinetics of BSV.

- BSV as a Prodrug: this compound is an oral acyclic nucleotide phosphonate prodrug. It is rapidly absorbed and converted in the body to its active metabolite, LB80317, which is a nucleotide analogue of guanosine monophosphate. This active form inhibits HBV DNA polymerase, thereby suppressing viral replication [2] [5].

- Carnitine Depletion Mechanism: The this compound molecule structure leads to a reduction in serum L-carnitine levels, a compound essential for fatty acid metabolism and energy production [2] [3]. This depletion is the most common adverse effect, necessitating supplementation to prevent potential secondary effects like muscle spasms or metabolic issues [3].

- L-Carnitine's Role: Supplementation with 660 mg L-carnitine daily prevents deficiency and is integral to the drug's safety profile [1].

Conclusion for Clinical Application

This compound dipivoxil maleate establishes itself as a first-line treatment for CHB with a well-defined protocol. Its efficacy is non-inferior to tenofovir disoproxil fumarate (TDF), and its superior bone and renal safety profile makes it particularly suitable for long-term management [4] [1]. The mandatory co-administration of L-carnitine is a critical and distinguishing feature of this regimen, ensuring its overall safety and tolerability.

References

- 1. This compound Dipivoxil Maleate 144-Week Treatment of Chronic... [journals.lww.com]

- 2. Pharmacokinetic evaluation of this compound for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and tenofovir exalidex look promising as new ... [aidsmap.com]

- 4. This compound dipivoxil maleate offers comparable efficacy and ... [news-medical.net]

- 5. This compound - an overview [sciencedirect.com]

Application Note: Switching from TDF to Besifovir

Indication: This protocol applies to adult patients with chronic hepatitis B (CHB) who have been receiving TDF monotherapy for at least 48 weeks and have achieved sustained virologic suppression (HBV DNA <20 IU/mL). The switch is particularly suitable for patients showing concerns or risks for TDF-associated nephrotoxicity or bone mineral density (BMD) loss [1] [2].

Objective: To maintain virologic suppression while improving renal and bone safety parameters in patients requiring long-term antiviral therapy [1].

Clinical Evidence Summary: The supporting data for this switch is summarized in the table below.

| Aspect | TDF Continuation (Control) | Switch to Besifovir (Intervention) | Statistical Significance & Notes |

|---|---|---|---|

| Virologic Response (HBV DNA <20 IU/mL) | 98.5% at Week 48 [1] [2] | 100% at Week 48 [1] [2] | Non-inferior (95% CI: -0.01 to 0.04; P>0.999) [1] |

| Renal Safety (eGFR % Change) | -1.24 ± 11.02% from baseline [1] | +1.67 ± 11.73% from baseline [1] | Slight improvement with BSV |

| Bone Safety (BMD) | Decreased or stable [1] | Increased hip and spine BMD [1] | Significant improvement in bone turnover biomarkers with BSV [1] |

| Key Inclusion Criteria | TDF treatment ≥48 weeks; HBV DNA <20 IU/mL; HBeAg positive or negative [1] | Same as TDF group | Excludes patients with prior antiviral resistance, decompensated liver disease, or eGFR <50 mL/min [1] |

Detailed Experimental & Clinical Protocol

The following workflow outlines the key stages of the switching protocol, from patient identification to long-term monitoring.

1. Patient Screening and Baseline Assessment (Pre-Switch)

- Confirm Eligibility: Verify that the patient has received TDF for ≥48 weeks and has documented HBV DNA levels <20 IU/mL on at least one test before screening [1].

- Exclusion Criteria: Key exclusions include a history of antiviral resistance to other nucleos(t)ide analogues, presence of decompensated liver disease (Child-Pugh score B or C), co-infection with hepatitis C, D, or HIV, diagnosed hepatocellular carcinoma, and an estimated glomerular filtration rate (eGFR) <50 mL/min [1] [3].

- Baseline Measurements:

- Virologic: Quantitative HBV DNA (PCR), HBeAg/anti-HBe status, HBsAg level [1].

- Renal: Serum creatinine to calculate eGFR (using MDRD formula), Urine Albumin-to-Creatinine Ratio (UACR) [1] [4].

- Bone: Dual-energy X-ray absorptiometry (DXA) for BMD at the lumbar spine (L1-L4) and total hip. Measure serum bone turnover markers (e.g., C-telopeptide) [1].

- General: Alanine aminotransferase (ALT), complete blood count, and serum carnitine level [4].

2. Dosing and Administration Protocol

- This compound Dose: 150 mg, once daily, orally [1] [5].

- L-Carnitine Supplementation: 660 mg, once daily, co-administered with BSV to prevent BSV-associated carnitine depletion [4].

- Action: On the day of the switch, discontinue TDF and initiate BSV with L-carnitine.

3. Monitoring and Follow-up Schedule

- Week 4 and 12 Post-Switch: Safety and efficacy check, including ALT and creatinine/eGFR [3].

- Week 24 Visit:

- Week 48 Visit (Primary Endpoint):

- Long-Term Monitoring (Up to 192 Weeks): Studies show that virologic response is maintained long-term (over 90% at 192 weeks) with no emergence of drug-resistant mutations. Continue annual monitoring of BMD and renal function during prolonged therapy [4].

Safety and Tolerability Notes

- Adverse Events: BSV is generally well-tolerated. The most common adverse events are similar to those of other antiviral drugs and should be managed symptomatically [1] [4].

- Carnitine Monitoring: Although supplementation is provided, periodic monitoring of serum carnitine levels is recommended, as BSV can deplete carnitine [4].

- Virologic Breakthrough: Defined as a ≥1 log10 IU/mL increase in HBV DNA from the nadir or confirmed HBV DNA >200 IU/mL after suppression. In case of breakthrough, adherence should be assessed first, followed by population sequencing for resistance mutations, though no BSV-resistant mutations have been reported in clinical trials up to 192 weeks [1] [4].

Summary

This protocol provides a structured framework for switching stable CHB patients from TDF to this compound, supported by clinical evidence of non-inferior efficacy and superior bone and renal safety.

References

- 1. Switching to this compound in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 2. Switching to this compound in patients with chronic hepatitis B ... [pubmed.ncbi.nlm.nih.gov]

- 3. Study to Assess the Antiviral Activity and Safety Endpoints for ... [trial.medpath.com]

- 4. Continuing this compound dipivoxil maleate versus switching ... from [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound Dipivoxil Maleate ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Clinical Protocols for Besifovir in Treatment-Naïve Chronic Hepatitis B Patients

Drug Profile and Mechanism of Action

Chemical Properties

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate with a chemical structure similarity to adefovir and tenofovir but featuring a distinctive cyclopropyl group in its molecular backbone. BSV is classified as a guanosine monophosphate analog that undergoes intracellular phosphorylation to form its active metabolite, which competitively inhibits hepatitis B virus (HBV) DNA polymerase. The drug is administered as an oral prodrug (this compound dipivoxil maleate) that is rapidly converted to the parent drug this compound (LB80331) following absorption, and further metabolized to its active form (LB80317) within hepatocytes. This sequential activation process enables potent antiviral activity while potentially minimizing systemic exposure to the active compound [1] [2].

Pharmacokinetic Profile

After oral administration, BSV demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of 1.0-2.0 hours. The parent prodrug (LB80380) is not detectable in plasma, indicating rapid conversion to this compound (LB80331), which subsequently undergoes monoexponential elimination with an average half-life of 2.5-3.3 hours. BSV is primarily activated within hepatocytes through enzymatic processes involving carboxylesterase, leading to targeted delivery of the active phosphorylated metabolite to the primary site of HBV replication. This hepatic activation contributes to BSV's improved safety profile compared to earlier nucleotide analogs, particularly regarding renal and bone toxicity [3] [2].

Mechanism of Action

BSV exerts its antiviral effect through incorporation of the active triphosphate form into viral DNA by HBV polymerase, resulting in chain termination and inhibition of viral replication. The drug demonstrates potent activity against both wild-type HBV and variants resistant to other antiviral agents, including YMDD mutant strains. BSV's chemical structure, particularly the cyclopropyl modification, enhances its binding affinity to the viral polymerase while maintaining high specificity for the viral enzyme over host polymerases, contributing to its selective antiviral activity with minimal cellular toxicity [1] [4] [2].

Table 1: Pharmacological Properties of this compound

| Parameter | Specification | Clinical Significance |

|---|---|---|

| Chemical class | Acyclic nucleotide phosphonate | Similar to tenofovir but with structural modifications |

| Molecular formula | C~22~H~34~N~5~O~8~P (BSV dipivoxil) | - |

| Molecular weight | 527.515 g/mol (BSV dipivoxil) | - |

| Active metabolite | LB80317 (triphosphate form) | Directly inhibits HBV DNA polymerase |

| Time to peak concentration (T~max~) | 1.0-2.0 hours | Rapid absorption following oral administration |

| Elimination half-life | 2.5-3.3 hours | Suitable for once-daily dosing |

| Resistance barrier | High | No resistant mutations observed in clinical trials up to 144 weeks |

Clinical Efficacy Data

Virological and Biochemical Response

BSV demonstrates potent antiviral efficacy in treatment-naïve chronic hepatitis B patients. In a phase 3 clinical trial extending to 144 weeks, BSV maintained a virological response rate of 87.7% (defined as HBV DNA <69 IU/mL), demonstrating non-inferiority to tenofovir disoproxil fumarate (TDF). When using the more stringent complete virological response criterion (HBV DNA <20 IU/mL), BSV achieved rates of 80.3% at week 144. The drug also induced alanine aminotransferase (ALT) normalization in the majority of patients, with rates comparable to TDF-treated patients. For HBeAg-positive patients, HBeAg seroconversion occurred at similar rates between BSV and TDF treatment groups, indicating effective restoration of immune control against HBV infection [3].

Real-world evidence corroborates these clinical trial findings. A multicenter cohort study comparing BSV with tenofovir alafenamide (TAF) in treatment-naïve patients demonstrated comparable virological response rates of 85.0% for BSV versus 88.7% for TAF at 2 years, confirming the non-inferiority of BSV with an absolute difference well within the pre-specified margin of 0.15. This study also reported no significant differences in virologic breakthrough rates between treatment groups, highlighting BSV's high genetic barrier to resistance in real-world settings [5].

Hepatocellular Carcinoma Risk Reduction

A critical advantage of BSV emerging from recent evidence is its significant impact on hepatocarcinogenesis prevention. A 2025 retrospective cohort study analyzing 2,889 treatment-naïve patients with chronic hepatitis B demonstrated that BSV users developed hepatocellular carcinoma (HCC) at a rate of 4.3 per 1000 person-years, significantly lower than rates observed in patients receiving entecavir (12.5 per 1000 person-years) or TDF (12.3 per 1000 person-years). After adjustment through stabilized inverse probability of treatment weighting and propensity score matching, BSV maintained a significantly lower HCC risk compared to other antivirals, with hazard ratios of 2.836, 2.784, and 3.294 for entecavir, TAF, and TDF, respectively [6].

Table 2: Comparative Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B Patients

| Efficacy Parameter | BSV | ETV | TDF | TAF |

|---|---|---|---|---|

| Virological response (HBV DNA <69 IU/mL) at 144 weeks | 87.7% | - | 92.1%* | - |

| Complete virological response (HBV DNA <20 IU/mL) at 144 weeks | 80.3% | - | 85.5%* | - |

| Virological response at 2 years (real-world) | 85.0% | - | - | 88.7% |

| HCC incidence (per 1000 person-years) | 4.3 | 12.5 | 12.3 | 9.2 |

| Adjusted hazard ratio for HCC development (vs. BSV) | Reference | 2.627 | 2.623 | 2.191 |

| HBeAg seroclearance rate | Comparable to TDF | - | Comparable to BSV | - |

| ALT normalization | Comparable to TDF | - | Comparable to BSV | - |

*Patients switched from TDF to BSV after 48 weeks

Safety Profile

Renal Safety

BSV demonstrates a favorable renal safety profile compared to tenofovir disoproxil fumarate. In the 144-week phase 3 trial, renal function parameters remained stable in patients continuously treated with BSV, while patients who switched from TDF to BSV showed significant improvement in estimated glomerular filtration rate (eGFR). This suggests that BSV may not only preserve renal function but also potentially reverse TDF-induced nephrotoxicity. The mechanism underlying BSV's improved renal safety profile likely relates to its more targeted hepatic activation, resulting in lower systemic exposure to the active drug compared to TDF [3] [7].

Real-world studies have confirmed these findings, demonstrating significantly less decline in renal function in BSV-treated patients compared to TAF-treated patients over 42 months of follow-up. The incidence of acute kidney injury and progressive chronic kidney disease was minimal in BSV-treated patients, supporting its safety for long-term administration in patients with normal and mildly impaired renal function at baseline [5].

Bone Safety

BSV exhibits superior bone safety compared to TDF, with clinical trials demonstrating stable bone mineral density (BMD) in patients receiving continuous BSV therapy. In contrast to TDF, which is associated with progressive BMD loss, patients switching from TDF to BSV showed significant improvement in both hip and spine BMD measurements. This unique property makes BSV particularly suitable for long-term therapy, especially in elderly patients and those with pre-existing osteopenia or osteoporosis risk factors. The improved bone safety profile is clinically significant given the potential decades-long treatment duration for chronic hepatitis B patients [3] [7].

Other Adverse Effects

The most commonly observed adverse effect associated with BSV therapy is carnitine depletion, which is managed through concomitant administration of L-carnitine supplements (660 mg daily). This side effect results from BSV's interaction with carnitine transporters in the renal tubules, similar to other dipivoxil prodrug formulations. Other adverse events occur at rates comparable to other antiviral agents and include mild gastrointestinal symptoms, fatigue, and headache. Notably, no BSV-resistant mutations have been identified in clinical trials extending to 144 weeks, supporting its high genetic barrier to resistance [3] [1].

Experimental Protocols

Clinical Trial Design for Antiviral Efficacy

4.1.1 Study Population

- Inclusion Criteria: Adult patients (≥20 years) with chronic HBV infection (HBsAg-positive for ≥6 months); treatment-naïve to nucleos(t)ide analogs; elevated HBV DNA levels (>17,241 IU/mL for HBeAg-positive; >1,724 IU/mL for HBeAg-negative); elevated ALT levels or histological evidence of liver disease [3].

- Exclusion Criteria: Coinfection with HCV, HDV, or HIV; history of hepatic decompensation; hepatocellular carcinoma; pregnancy or lactation; significant renal impairment (eGFR <50 mL/min) [3] [5].

4.1.2 Study Design

- Randomization: 1:1 randomization to BSV (150 mg daily) with L-carnitine (660 mg daily) or active comparator (TDF 300 mg daily).

- Blinding: Double-blind, double-dummy design during initial phase, with transition to open-label extension after primary endpoint assessment.

- Duration: 48-week initial blinded phase with extension to 144 weeks or longer for long-term safety and efficacy evaluation [3].

4.1.3 Endpoint Assessment

- Primary Endpoint: Proportion of patients with virological response (HBV DNA <69 IU/mL) at week 48.

- Secondary Endpoints: Complete virological response (HBV DNA <20 IU/mL); ALT normalization; HBeAg seroconversion (for HBeAg-positive patients); HBsAg loss; histologic improvement; safety parameters [3] [5].

Laboratory Assessment Protocols

4.2.1 Virological Assessment

- HBV DNA Quantification: Use COBAS AmpliPrep/TaqMan test (Roche Diagnostics) with lower detection limit of 20 IU/mL. Perform at baseline, weeks 1, 3, 6, 12, 24, 36, and 48 during initial phase, then every 12-24 weeks during extension. Real-time PCR conditions: denaturation at 94°C for 10 min, followed by 40 cycles of 94°C for 30s, 55°C for 30s, and 86°C for 30s. Use primers HBV2005F (5'-TCA GCT CTG TAT CGG GAA GCC TTA G-3') and HBV2122R (5'-CAC CCA CCC AGG TAG CTA GAG TCA-3') with TaqMan probe 5'-6-FAM-CCT CAC CAT ACT GCA CTC AGG CAA-BHQ-1-3' [3] [2].

- Virological Response Criteria: Primary endpoint: HBV DNA <69 IU/mL; Secondary endpoint: HBV DNA <20 IU/mL; Virologic breakthrough: ≥10-fold increase in HBV DNA from nadir or HBV DNA >200 IU/mL after initial suppression [3] [5].

4.2.2 Biochemical and Serological Assessment

- Liver Function Tests: ALT, AST, total bilirubin, albumin, gamma-glutamyl transferase at each visit. ALT normalization criteria: ≤40 IU/L (standard) or ≤34 IU/L (men)/≤30 IU/L (women) (KASL criteria) [5].

- Serological Markers: HBsAg, HBeAg/anti-HBe quantified at baseline, weeks 24, 48, and every 24-48 weeks thereafter. Use commercial electrochemiluminescence immunoassays [3] [5].

- Fibrosis Assessment: Liver stiffness measurement via vibration-controlled transient elastography (VCTE) or serum fibrosis markers (APRI, FIB-4) at baseline and annually [6] [3].

Safety Assessment Protocol

4.3.1 Renal Function Monitoring

- Parameters: Serum creatinine, blood urea nitrogen, electrolytes, urinary protein-to-creatinine ratio at each study visit.

- Calculation: eGFR using MDRD formula at each assessment.

- Definitions: Acute kidney injury: ≥0.3 mg/dL or 50% increase in serum creatinine from baseline; Chronic kidney disease: eGFR <60 mL/min/1.73 m² for >3 months [5].

4.3.2 Bone Health Assessment

- Dual-energy X-ray Absorptiometry (DXA): Hip and spine bone mineral density at baseline and annually. Report as T-scores and absolute BMD (g/cm²) [3].

- Serum Markers: Calcium, phosphate, alkaline phosphatase, 25-hydroxyvitamin D at baseline and every 24 weeks [3].

4.3.3 General Safety Monitoring

- Adverse Event Recording: All adverse events documented with severity, relationship to study drug, and action taken.

- Special Attention: Carnitine depletion monitoring with supplementation of L-carnitine 660 mg daily [3] [1].

Regulatory Status and Clinical Guidance

Approval Status

BSV received regulatory approval in South Korea in May 2017 for the treatment of chronic hepatitis B virus infection in adults. The drug is currently recommended as a first-line antiviral therapy for treatment-naïve patients with chronic hepatitis B with or without cirrhosis in the Korean Association for the Study of the Liver (KASL) guidelines. While approved in South Korea, BSV remains investigational in many other countries and has not yet received FDA approval in the United States [6] [1].

Clinical Implementation

For treatment-naïve chronic hepatitis B patients, the recommended BSV dosage is 150 mg once daily administered with L-carnitine 660 mg to prevent carnitine depletion. Baseline assessment should include comprehensive virological profiling, liver function tests, renal function assessment, and bone density measurement. During treatment, regular monitoring of HBV DNA levels every 12-24 weeks is essential to assess virological response, along with periodic evaluation of renal function and bone health. BSV presents a particularly favorable option for patients at increased risk for renal or bone complications who require long-term antiviral therapy [3] [1] [5].

Special Considerations

BSV demonstrates equivalent efficacy to other first-line antivirals (entecavir, TDF, TAF) in virological suppression but may offer advantages in HCC risk reduction based on recent comparative effectiveness studies. The drug's favorable renal and bone safety profile makes it suitable for long-term administration, with clinical trial data supporting safety and efficacy up to at least 144 weeks. No dosage adjustment is required for patients with mild to moderate renal impairment, but caution is advised in severe renal impairment due to limited data in this population [6] [3] [5].

Conclusion

BSV represents a valuable therapeutic option for treatment-naïve chronic hepatitis B patients, demonstrating potent antiviral efficacy comparable to existing first-line agents while offering potential advantages in HCC risk reduction and improved safety profile for renal function and bone health. The comprehensive protocols outlined herein provide researchers and clinicians with standardized methodologies for evaluating BSV in clinical trials and monitoring its efficacy and safety in practice. Recent real-world evidence and long-term extension studies support BSV's role as a first-line treatment option, particularly for patients requiring long-term therapy who may be at risk for complications from older nucleotide analogs. Further studies exploring BSV in diverse patient populations and direct comparisons with contemporary antivirals will continue to refine its position in the chronic hepatitis B treatment landscape.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. (LB80331) 441785-25-7_HCV_Anti-infection_ this compound ... Signaling [peptidedb.com]

- 3. This compound Dipivoxil Maleate 144-Week Treatment of Chronic ... [pmc.ncbi.nlm.nih.gov]

- 4. dipivoxil: Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. Noninferiority Outcomes of this compound Compared to Tenofovir... [pmc.ncbi.nlm.nih.gov]

- 6. dipivoxil maleate versus other antivirals in reducing... This compound [nature.com]

- 7. Antiviral this compound may be a safer alternative for long-term hepatitis ... [medicalxpress.com]

Besifovir Application Notes: Renal Safety and Monitoring

The following application notes summarize the key renal safety considerations for besifovir, supported by recent clinical data.

- Table 1: Key Renal Pharmacokinetic and Safety Findings for this compound

| Finding Category | Summary | Reference |

|---|---|---|

| Pharmacokinetics & Renal Impairment | A single-dose study showed the plasma exposure (AUC) of the active metabolites LB80331 and LB80317 increased with worsening renal function. Compared to subjects with normal renal function, the mean AUC increased by 2.5-fold (moderate impairment) and 4.5-6.2-fold (severe impairment). Renal clearance decreased proportionally with glomerular filtration rate. | [1] |

| Renal & Bone Safety vs. TDF (Treatment-Naïve) | In treatment-naïve patients, BSV demonstrated antiviral efficacy comparable to TDF with an improved kidney and bone safety profile in a phase 3 clinical trial. | [2] |

| Renal & Bone Improvement after Switch from TDF | A 2025 Phase 4 trial showed that switching to BSV from long-term TDF maintained virological response (100% at 48 weeks) and led to significant improvements in kidney function (mean eGFR change) and bone density (hip BMD change of +0.36% vs. -0.70% in TDF group). | [2] |

- Table 2: Recommended Monitoring Parameters for Renal Function

| Parameter | Frequency | Purpose & Notes |

|---|---|---|

| Estimated Glomerular Filtration Rate (eGFR) | Baseline and periodically during therapy (e.g., every 3-6 months). More frequently in patients with moderate to severe impairment. | To assess glomerular and hemodynamic function. Crucial for dose adjustment decisions. |

| Urine Protein to Creatinine Ratio (UPCR) | Baseline and periodically, especially if switching from TDF. | To monitor for tubular proteinuria. The phase 4 switch study showed UPCR did not change in the BSV group but increased in the continued TDF group. |

| Urine Albumin to Creatinine Ratio (UACR) | Baseline and periodically. | Another marker for kidney damage. The phase 4 switch study showed UACR did not change in the BSV group. |

Experimental Protocols for Renal Safety Assessment

The protocols below are derived from the methodologies of the cited clinical and preclinical studies and can be adapted for further research.

Protocol 1: Assessing the Impact of Renal Impairment on this compound Pharmacokinetics

This protocol is based on the design of the published phase I clinical trial [1].

- 1. Objective: To evaluate the single-dose pharmacokinetics of this compound and its metabolites (LB80331 and LB80317) in subjects with varying degrees of renal function.

- 2. Study Design: Open-label, single-dose, parallel-group study.

- 3. Subjects Grouping:

- Group 1: Normal renal function (eGFR ≥ 90 mL/min)

- Group 2: Mild renal impairment (eGFR 60-89 mL/min)

- Group 3: Moderate renal impairment (eGFR 30-59 mL/min)

- Group 4: Severe renal impairment (eGFR < 30 mL/min)

- 4. Dosing: A single oral dose of 150 mg this compound dipivoxil.

- 5. Sample Collection:

- Blood: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated and stored at -70°C or lower.

- Urine: Urine is collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose). Total volume is recorded, and an aliquot is stored frozen.

- 6. Bioanalysis: Concentrations of this compound's metabolites, LB80331 and LB80317, in plasma and urine are determined using a validated bioanalytical method (e.g., LC-MS/MS).

- 7. Data Analysis: Non-compartmental analysis is performed to calculate PK parameters: AUC0-inf, Cmax, Tmax, t1/2, and renal clearance (CLr).

The relationship between this compound metabolite clearance and kidney function can be visualized as follows:

Protocol 2: In Vivo Renal Safety and Function Assessment in Preclinical/Clinical Studies

This protocol integrates standard and novel biomarkers for a comprehensive renal safety assessment, as discussed in the literature [3].

- 1. Objective: To monitor for drug-induced kidney injury (DIKI) and changes in renal function during repeat-dose toxicity studies or clinical trials.

- 2. Study Design: Integrated into repeat-dose toxicity studies (rodent and non-rodent) or clinical trials.

- 3. Plasma/Serum Analyses:

- Traditional Markers: Blood Urea Nitrogen (BUN), Creatinine (sCr).

- Calculation: Estimated Glomerular Filtration Rate (eGFR).

- 4. Urine Analyses:

- Traditional Urinalysis: Volume, pH, osmolality, glucose, protein.

- Quantitative Traditional Markers: Urine Protein to Creatinine Ratio (UPCR), Urine Albumin to Creatinine Ratio (UACR).

- Novel Qualified Biomarkers (for preclinical studies): These offer greater sensitivity and specificity for specific segments of the nephron and have been qualified by regulatory agencies for use in rat studies. Examples include:

- Glomerular Injury: Urinary Cystatin C.

- Proximal Tubular Injury: Urinary Clusterin, Urinary Kidney Injury Molecule-1 (KIM-1), Urinary α-Glutathione S-Transferase (α-GST).

- Distal Tubular Injury: Urinary μ-Glutathione S-Transferase (μ-GST).

- General Tubular Injury: Urinary N-acetyl-β-D-glucosaminidase (NAG), Urinary β2-microglobulin.

- 5. Histopathology: Terminal kidney collection, fixation, sectioning, and staining (e.g., H&E) for microscopic examination to correlate functional changes with structural damage.

Conclusion and Key Recommendations

Based on the current evidence, the following recommendations are proposed for researchers and clinicians:

- Dosage Adjustment is Critical: The significant increase in plasma exposure of this compound's active metabolites in patients with moderate to severe renal impairment underscores the necessity for dosage regimen adjustment in this population [1].

- Monitor When Switching from TDF: For patients switching from TDF to this compound, renal and bone health parameters should be monitored as studies show these may improve after the switch [2].

- Employ a Multi-faceted Monitoring Approach: While traditional markers like eGFR and sCr are essential, incorporating urinary biomarkers such as UPCR and UACR can provide a more sensitive and comprehensive assessment of renal tubular function [3] [2].

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on bioanalytical methods or regulatory qualification of novel biomarkers, consulting the full-text articles would be the recommended next step.

References

Besifovir bone mineral density assessment during treatment

Application Note: BMD Assessment in BSV Clinical Trials

This section summarizes the core findings and quantitative data on bone safety from a recent Phase 4 clinical trial, providing a basis for establishing BMD assessment protocols in BSV studies [1].

Clinical Evidence and Quantitative BMD Outcomes

A 2025 randomized, active-controlled, non-inferiority Phase 4 trial demonstrated that switching to BSV from TDF led to significant improvements in bone health. The key BMD-related results from the 48-week study are summarized in the table below.

- Table 1: Bone Health and Renal Function Changes in BSV vs. TDF Groups (48-week data) [1]

| Assessment Parameter | BSV Group (n=64) | TDF Group (n=66) | P-value |

|---|---|---|---|

| Virologic Response (HBV DNA <20 IU/mL) | 100.0% | 98.5% | >0.999 (non-inferior) |

| Hip BMD Change (%) | +0.36% | -0.70% | 0.039 |

| Spine BMD Change (%) | +1.89% | +0.28% | 0.172 |

| eGFR Change (%) | +1.67% | -1.24% | 0.009 |

The trial concluded that switching to BSV not only preserved antiviral efficacy but also significantly improved hip BMD and renal function compared to continuing TDF [1] [2]. The BMD improvement is likely linked to BSV's more favorable effect on bone turnover biomarkers, which also showed significant improvement in the BSV group [1].

Experimental Protocol for BMD Assessment

This protocol outlines the methodology for monitoring BMD in clinical trials involving BSV, based on procedures from cited studies and standard practices.

Primary Measurement Technique

- Recommended Technique: Dual-energy X-ray Absorptiometry (DXA).

- Rationale: DXA is the established technique for BMD studies due to its high precision, short scan times, low radiation dose, and stable calibration [3]. It is the clinical gold standard for diagnosing osteoporosis and monitoring therapy effects [4].

- Measurement Sites:

Timing and Frequency of BMD Measurements

The following workflow outlines the recommended schedule for BMD assessment in a BSV clinical trial protocol, from screening to long-term follow-up.

Data Acquisition and Quality Control

- Machine Calibration: Use DXA scanners from established manufacturers (e.g., GE Lunar Prodigy) and follow daily quality control procedures using phantom scans to ensure stable calibration [1] [3].

- Central Laboratory: To minimize inter-site variability, all DXA scans should be analyzed by a central imaging laboratory [1] [5].

- Standardized Positioning: Adhere to manufacturer guidelines for patient positioning for both hip and spine scans.

- Longitudinal Consistency: Use the same scanner model for the same patient throughout the study. Cross-calibration phantoms should be used if a scanner must be replaced.

Data Analysis and Interpretation

- Primary Outcome Metric: Change in BMD from baseline, expressed as an absolute percentage change (%) [1].

- Supporting Data:

- Biomarker Correlation: Measure serum bone turnover biomarkers (e.g., C-terminal telopeptide (CTX) for resorption, procollagen type I N propeptide (PINP) for formation) to provide a biochemical correlate to DXA findings [1].

Key Considerations for Researchers

- Patient Population: The primary evidence for BSV's bone safety comes from CHB patients switching from long-term TDF. The protocol may require adaptation for treatment-naïve patients or other populations [1] [5].

- Concomitant Supplementation: BSV is co-administered with L-carnitine (660 mg) to prevent carnitine depletion. Ensure consistent supplementation in the study protocol [1] [5].

- Managing Bone Loss on Therapy: While most patients on potent therapy maintain or gain BMD, observed bone loss may be due to measurement error, non-adherence, or comorbidities. Confirm true bone loss with a repeat scan before altering treatment strategies [4].

The following diagram summarizes the decision-making pathway for a patient on BSV therapy based on BMD results.

References

- 1. Switching to besifovir in patients with chronic hepatitis B ... [pmc.ncbi.nlm.nih.gov]

- 2. Improves Renal, this compound Health in HBV Patients Receiving... Bone [hcplive.com]

- 3. Different Approaches to Bone Densitometry [jnm.snmjournals.org]

- 4. To repeat or not to repeat? Measuring bone mineral ... [ccjm.org]

- 5. Official journal of the American College of Gastroenterology | ACG [journals.lww.com]

Besifovir Virologic Response Assessment in Chronic Hepatitis B: Application Notes and Experimental Protocols for Drug Development Professionals

Introduction and Drug Profile

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate analog recently approved in South Korea for the treatment of chronic hepatitis B (CHB). As a nucleotide analog reverse transcriptase inhibitor, BSV demonstrates potent antiviral activity against hepatitis B virus (HBV) through its active metabolite, guanosine monophosphate, which competitively inhibits HBV reverse transcriptase and terminates DNA chain elongation during viral replication [1]. The structural characteristics of BSV place it in the same class as adefovir and tenofovir, though with distinct pharmacokinetic properties that may influence its clinical profile [2]. BSV was developed to address the need for antiviral agents with improved safety profiles, particularly regarding renal function and bone mineral density, which have been concerns with long-term tenofovir disoproxil fumarate (TDF) use [3] [4].

The clinical development of BSV has progressed through phase 3 trials demonstrating noninferiority to TDF in treatment-naïve patients, with significantly reduced bone and renal toxicities at 48 weeks [1]. Recent real-world studies have further expanded our understanding of BSV's long-term efficacy and safety profile over 144 weeks of treatment [3]. For researchers and drug development professionals, understanding the precise methodologies for assessing BSV's virologic response endpoints is crucial for both clinical trial design and post-marketing surveillance. This document provides comprehensive application notes and detailed experimental protocols for evaluating BSV's antiviral efficacy, with particular emphasis on standardized virologic response endpoints and resistance monitoring.

Clinical Efficacy and Virologic Response Endpoints

Definition of Virologic Response Endpoints

In clinical trials investigating this compound, virologic response has been consistently defined as the achievement of HBV DNA levels below established thresholds. The primary endpoint in most BSV studies is HBV DNA < 69 IU/mL, which corresponds to approximately 340 copies/mL based on standard conversion factors [3]. Many studies also report complete virologic response as HBV DNA < 20 IU/mL, utilizing the lower limit of quantification of contemporary real-time PCR assays [5]. These standardized endpoints allow for meaningful comparisons across clinical trials and between different antiviral agents.

The timeframe for assessment of virologic response varies across studies, with primary endpoints typically evaluated at 48 weeks in initial phase 3 trials, though longer-term data extending to 144 weeks and beyond are increasingly important for understanding the durability of viral suppression [3]. It is worth noting that response kinetics may differ between patient subgroups, particularly when comparing HBeAg-positive and HBeAg-negative patients, with the latter generally achieving virologic response more rapidly due to lower baseline viral loads.

Clinical Trial and Real-World Evidence

Table 1: Virologic Response Rates in this compound Clinical Trials

| Study Design | Patient Population | Treatment Duration | Virologic Response Rate | Comparison Agent |

|---|---|---|---|---|

| Phase 3 RCT [3] | Treatment-naïve CHB (n=81) | 144 weeks | 87.7% (HBV DNA < 69 IU/mL) | TDF (92.1%) |

| Real-world [5] | Treatment-naïve CHB (n=202) | 24 months | 85.0% (HBV DNA < 20 IU/mL) | TAF (88.7%) |

| Switching Study [4] | Virologically suppressed (n=64) | 48 weeks post-switch | 100% (HBV DNA < 20 IU/mL) | TDF (98.5%) |

| Phase 3 Extension [3] | HBeAg-positive (n=99) | 144 weeks | 84.8% (HBV DNA < 69 IU/mL) | TDF (89.7%) |

| Phase 3 Extension [3] | HBeAg-negative (n=58) | 144 weeks | 92.3% (HBV DNA < 69 IU/mL) | TDF (96.0%) |

The noninferiority of BSV to established nucleotide analogs has been consistently demonstrated across multiple study designs. In the pivotal phase 3 trial, patients receiving continuous BSV therapy (BSV-BSV group) achieved a virologic response rate of 87.7% at 144 weeks, meeting the predefined noninferiority margin compared to the TDF-BSV group (92.1%) [3]. Similarly, a recent real-world study comparing BSV to tenofovir alafenamide fumarate (TAF) demonstrated comparable antiviral efficacy in treatment-naïve patients, with virologic response rates of 85.0% versus 88.7% at 2 years, respectively [5]. The absolute value of the 95% confidence interval for this difference (-0.04 to 0.12) satisfied the a priori noninferiority limit of 0.15 [5].

Switching strategies from TDF to BSV have also been evaluated in randomized controlled trials. Patients with established virologic suppression on TDF (HBV DNA < 20 IU/mL) who were switched to BSV maintained virologic control in 100% of cases at 48 weeks post-switch, demonstrating noninferiority to continuing TDF (98.5%) [4]. This finding suggests that BSV represents a viable option for patients requiring transition from TDF due to renal or bone concerns while maintaining effective viral suppression.

Table 2: Additional Efficacy Endpoints in this compound Clinical Trials

| Endpoint Category | Specific Measure | BSV Performance | Comparative Agent | Study Reference |

|---|---|---|---|---|

| Biochemical Response | ALT Normalization (≤34/30 U/L M/F) | 75.2% | TAF: 71.3% | [5] |

| Serologic Response | HBeAg Seroclearance | 31.0% | TDF: Similar rates | [3] |

| Safety Profile | Renal Function (eGFR change) | Stable or improved | TDF: Moderate decline | [4] |

| Safety Profile | Bone Mineral Density | Stable or improved | TDF: Moderate decline | [4] |

| Resistance | Virologic Breakthrough | Rare (<1%) | Similar to TDF | [2] [5] |

Experimental Protocols for Virologic Response Assessment

HBV DNA Quantification Methods